Cas no 1283586-22-0 (1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde)
1283586-22-0 structure
Product Name:1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde
CAS-nummer:1283586-22-0
MF:C17H13NO3
MW:279.290024518967
CID:5060397
Update Time:2025-06-08
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde
- 1-(phenoxyacetyl)-1H-indole-3-carbaldehyde
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- Inchi: 1S/C17H13NO3/c19-11-13-10-18(16-9-5-4-8-15(13)16)17(20)12-21-14-6-2-1-3-7-14/h1-11H,12H2
- InChI-sleutel: TUJMTGDUENQDLQ-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1)CC(N1C=C(C=O)C2C=CC=CC1=2)=O
Berekende eigenschappen
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 378
- XLogP3: 3
- Topologisch pooloppervlak: 48.3
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM260865-1g |
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde |
1283586-22-0 | 95%+ | 1g |
$458 | 2021-08-18 | |
| Chemenu | CM260865-5g |
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde |
1283586-22-0 | 95%+ | 5g |
$1043 | 2021-08-18 | |
| Chemenu | CM260865-10g |
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde |
1283586-22-0 | 95%+ | 10g |
$1459 | 2021-08-18 | |
| Chemenu | CM260865-1g |
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde |
1283586-22-0 | 95%+ | 1g |
$485 | 2024-08-02 |
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde Gerelateerde literatuur
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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